3-(Methoxymethoxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXUKOKMVNMHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Deprotection Strategies for Phenolic Methoxymethyl Ethers
Acid-Catalyzed Cleavage of Methoxymethyl Ethers
Acid-catalyzed cleavage is a fundamental method for the deprotection of MOM ethers. The mechanism generally involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack. masterorganicchemistry.com
Traditional methods for the removal of the MOM group involve the use of strong Brønsted acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). researchgate.netwikipedia.org For instance, 3-(Methoxymethoxy)phenol can be deprotected to the corresponding phenol (B47542), resorcinol (B1680541), by treatment with concentrated HCl in methanol (B129727). ucsb.eduharvard.edu While effective, these strong acids can be corrosive and may lead to the degradation of other acid-sensitive functional groups present in the molecule. acs.org
Table 1: Deprotection of this compound using Brønsted Acids
| Acid Catalyst | Solvent | Conditions | Product | Yield |
| Conc. HCl | Methanol | Not specified | Resorcinol | Quantitative ucsb.edu |
This table is representative of typical conditions and may not reflect a specific optimized procedure.
To overcome the drawbacks of homogeneous strong acids, heterogeneous solid acid catalysts have been explored. Wells-Dawson heteropolyacids, both in bulk and supported on silica, have proven to be effective for the deprotection of phenolic MOM ethers. researchgate.netresearchgate.netmdpi.com These catalysts are easily recoverable and reusable, contributing to more environmentally benign processes. researchgate.netmdpi.com The deprotection of various phenol methoxymethyl ethers using a Wells-Dawson heteropolyacid catalyst has been shown to give high to quantitative yields in under an hour. researchgate.netmdpi.com When using the bulk catalyst with methanol as the solvent, the reaction is fast and provides excellent yields, such as 98% within 45 minutes or 100% after 1 hour at 65°C. mdpi.com
Table 2: Deprotection of Phenolic MOM Ethers using Wells-Dawson Heteropolyacid
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Bulk Wells-Dawson Acid | Methanol | 65 | 1 hr | 100 mdpi.com |
| Bulk Wells-Dawson Acid | 1,2-dichloroethane | 80 | 5 hr | 80 researchgate.net |
This table showcases the efficiency of Wells-Dawson catalysts under different conditions.
A significant advancement in the chemoselective deprotection of phenolic MOM ethers involves the use of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂). acs.orgorganic-chemistry.orgresearchgate.netnih.gov This heterogeneous catalyst is inexpensive, non-toxic, and allows for deprotection at room temperature with excellent yields. acs.orgorganic-chemistry.org The method is highly selective for phenolic MOM ethers, leaving other protecting groups and sensitive functionalities intact. organic-chemistry.orgresearchgate.net The simple procedure involves stirring the MOM ether with the catalyst in a solvent like dichloromethane (B109758), followed by filtration to remove the catalyst. organic-chemistry.org This technique has been successfully applied to the deprotection of multifunctional bioactive natural products. acs.orgresearchgate.net
Table 3: Deprotection of Phenolic MOM Ethers using NaHSO₄·SiO₂
| Substrate | Solvent | Temperature | Time | Yield (%) |
| Phenolic MOM Ethers | Dichloromethane | Room Temp. | 10 min - 1.5 hr | 88-95 acs.orgorganic-chemistry.org |
This table highlights the mild and efficient nature of the NaHSO₄·SiO₂ catalyst system.
Alternative and Chemoselective Deprotection Methodologies
Beyond traditional acid catalysis, several alternative methods have been developed to offer greater chemoselectivity and milder reaction conditions for the deprotection of MOM ethers.
A notable method for the chemoselective deprotection of aromatic MOM ethers employs a combination of a trialkylsilyl triflate (like TMSOTf or TESOTf) and 2,2'-bipyridyl. researcher.liferesearchgate.netacs.orgacs.org This system exhibits different reactivity towards aromatic and aliphatic MOM ethers. acs.orgacs.org When trimethylsilyl (B98337) triflate (TMSOTf) is used, aromatic MOM ethers are first converted to silyl (B83357) ethers and then hydrolyzed to the corresponding phenols. researcher.lifeacs.orgacs.org This process occurs under mild, non-acidic conditions. acs.org The choice of solvent can be crucial, with acetonitrile (B52724) often being effective. acs.org This method's mildness allows for the retention of other acid-labile protecting groups. acs.org
Table 4: Deprotection of Aromatic MOM Ethers using TMSOTf and 2,2'-Bipyridyl
| Reagents | Solvent | Temperature | Time | Yield (%) |
| TMSOTf, 2,2'-bipyridyl | Acetonitrile | 0°C to RT | Varies | High acs.orgacs.org |
This table summarizes the conditions for the selective deprotection of aromatic MOM ethers.
Carbon tetrabromide (CBr₄) has been utilized as a catalyst for the deprotection of MOM ethers. researchgate.net In one application, catalytic CBr₄ in isopropanol (B130326) was used to remove MOM protecting groups in good yields (83-99%). researchgate.net Another study describes the hydrolysis of MOM ethers to their corresponding alcohols using a catalytic amount of CBr₄ (10%) in isopropanol under reflux conditions. researchgate.net This method can also be chemoselective, for instance, in the presence of silyl protecting groups, by adjusting the solvent. researchgate.net
Table 5: Deprotection of MOM Ethers using Catalytic CBr₄
| Catalyst System | Conditions | Yield (%) |
| CBr₄ in isopropanol | Reflux | 83-99 researchgate.net |
This table illustrates the utility of CBr₄ in MOM ether deprotection.
Reactivity and Strategic Transformations of 3 Methoxymethoxy Phenol Derivatives
Electrophilic Aromatic Substitution (EAS) Reactions
The methoxymethoxy (MOM) group, an oxygen-containing substituent, significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring. As an electron-donating group, the MOM ether oxygen atom activates the aromatic ring towards electrophilic attack by increasing the electron density through resonance. This activation makes the aromatic ring more nucleophilic and thus more susceptible to reaction with electrophiles.
The directing effect of the MOM group is predominantly ortho and para to its position on the ring. This is due to the stabilization of the corresponding arenium ion intermediates through resonance structures where the positive charge is delocalized onto the ether oxygen atom. In the case of 3-(methoxymethoxy)phenol, the hydroxyl group is a powerful activating and ortho, para-directing group. The combined directing effects of the hydroxyl and methoxymethoxy groups will synergistically activate the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and ortho and para to the methoxymethoxy group (positions 2, 4, and 6). Therefore, electrophilic substitution is strongly favored at these positions. For instance, the bromination of methoxybenzene results primarily in the para-bromo isomer, with a smaller amount of the ortho-isomer and only trace amounts of the meta-isomer. libretexts.org Phenols are highly susceptible to electrophilic substitution due to the electron-rich nature of the aromatic ring, with the hydroxyl group acting as a strong ortho, para director. byjus.com
The reactivity of substituted benzenes in EAS reactions is dependent on the nature of the substituent. numberanalytics.com Electron-donating groups, such as the methoxy (B1213986) and hydroxyl groups, increase the rate of reaction. While both are activating, the hydroxyl group is generally considered more activating than a methoxy group. echemi.comstackexchange.com The methoxymethyl cation (CH₃OCH₂⁺) has been identified as a remarkably selective electrophile in chloromethylation reactions, suggesting a high degree of control in such substitutions. nih.gov
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of an Anisole (B1667542) Derivative
| Reactant | Reagents | Product Distribution | Reference |
| Methoxybenzene | Br₂ | para-bromo (major), ortho-bromo (minor), meta-bromo (trace) | libretexts.org |
A notable application of the reactivity of MOM-protected phenols is their use in tandem cascade cyclization-electrophilic aromatic substitution reactions. acs.orgacs.orgresearchgate.net In these processes, a cascade cyclization, often initiated by the Lewis acid-mediated opening of an epoxide, is terminated by the nucleophilic attack of the MOM-protected phenol (B47542). acs.orgacs.org This is followed by an intramolecular electrophilic aromatic substitution, where the transiently formed electrophile (derived from the MOM group) attacks the newly formed aromatic ring system. acs.orgnih.gov
This powerful strategy allows for the rapid construction of complex polycyclic structures in a single synthetic operation. acs.orgnih.gov The reaction proceeds with high regioselectivity, and the MOM group, initially serving as a protecting group, is strategically utilized to forge a new carbon-carbon bond. acs.org For example, the treatment of specific epoxides with a Lewis acid like BF₃·OEt₂ in the presence of a MOM-protected phenol leads to the formation of tricyclic products in good yields. acs.org This methodology has been successfully applied in the total synthesis of natural products such as (+)-angelichalcone. acs.orgacs.org The process can form multiple rings and stereogenic centers with high stereochemical integrity in one step. acs.org
Cross-Coupling Reactions Involving C-O Bond Functionalization
The development of methods for the functionalization of the carbon-oxygen (C–O) bond in phenols and their derivatives has emerged as a significant area of research, offering a sustainable alternative to the use of aryl halides in cross-coupling reactions. acs.orgresearchgate.netnih.gov These transformations are advantageous due to the natural abundance and lower toxicity of phenols. nih.govrsc.orgresearchgate.net
Phenol derivatives, including those protected with a MOM group, can serve as electrophilic partners in cross-coupling reactions catalyzed by palladium and nickel complexes. acs.orgresearchgate.netissuu.com While the C–O bond in phenols is generally less reactive than the C-X bond in aryl halides, its activation can be achieved through various strategies. acs.orgresearchgate.netmdpi.com Nickel catalysis, in particular, has proven effective in the cross-coupling of phenol derivatives that are typically unreactive in palladium-catalyzed systems. researchgate.netissuu.com
Recent advancements have demonstrated that by using appropriately designed ligands, palladium catalysts can also effectively mediate the cross-coupling of less reactive C–O electrophiles, expanding the scope and practicality of these reactions. nih.govrsc.orgresearchgate.net These reactions allow for the formation of C–C and C-heteroatom bonds, providing access to a wide array of functionalized aromatic compounds. issuu.com The etherification of phenols with aryl halides can be achieved using nickel catalysis under visible-light-induced energy transfer conditions. acs.orgresearchgate.net
Oxidative cross-coupling reactions provide a direct method for the formation of biaryl linkages from phenols and their derivatives without the need for pre-functionalization of the coupling partners. nih.govacs.orgrsc.org These reactions can be mediated by various catalysts and proceed through different mechanisms. nih.govacs.org A significant challenge in oxidative coupling is controlling the selectivity to favor the desired cross-coupled product over homocoupled byproducts. rsc.orgsoton.ac.uk
Metal-free oxidative coupling methods have been developed, utilizing reagents like sulfoxides to mediate the cross-coupling of phenols with other nucleophiles, including arenes and other phenols. rsc.orgsoton.ac.uknih.govresearchgate.net This approach can exhibit high selectivity for cross-coupling. rsc.orgnih.gov Additionally, hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), have been employed for the oxidative biaryl coupling of phenol ether derivatives, often in the presence of a Lewis acid to enhance reactivity. acs.orgresearchgate.net Biocatalytic methods using enzymes like cytochrome P450 are also emerging as powerful tools for selective oxidative cross-coupling. chemrxiv.org
Table 2: Examples of Oxidative Cross-Coupling Reactions of Phenols
| Phenol Derivative | Coupling Partner | Catalyst/Reagent | Product Type | Reference |
| Phenol | Arene | Sulfoxide/TFAA | Biaryl | rsc.orgnih.gov |
| Phenol Ether | Phenol Ether | PIFA/BF₃·Et₂O | Biphenyl | acs.orgresearchgate.net |
| Phenol | Phenol | CuI-Zeolite | Biphenol | mdpi.com |
The Suzuki-Miyaura coupling is a cornerstone of C–C bond formation, and recent efforts have focused on extending its application to less reactive electrophiles like phenol derivatives. mdpi.comnih.gov The direct coupling of phenols is challenging due to the poor leaving group ability of the hydroxyl group. researchgate.netnih.gov Therefore, in situ activation or conversion to more reactive derivatives is typically required. researchgate.netmdpi.commdpi.com
Various activating groups have been employed to facilitate the Suzuki-Miyaura coupling of phenols, including esters, carbonates, and carbamates. mdpi.com Nickel catalysts have been particularly successful in promoting the coupling of these O-activated phenol derivatives with boronic acids. sioc-journal.cnresearchgate.netresearchgate.net For instance, a method for the Suzuki-Miyaura cross-coupling of phenols with arylboronic acids has been developed using a nickel catalyst with in situ phenol activation mediated by PyBroP. researchgate.net This approach demonstrates broad applicability to a wide range of phenols and boronic acids. researchgate.net The reaction mechanism for the Suzuki-Miyaura coupling typically involves oxidative addition of the aryl electrophile to the metal center, transmetalation with the boronic acid derivative, and reductive elimination to form the biaryl product. mdpi.com
Table 3: Catalytic Systems for Suzuki-Miyaura Coupling of Phenol Derivatives
| Phenol Derivative | Coupling Partner | Catalyst System | Activating Agent | Reference |
| Phenol | Arylboronic acid | [NiCl₂(dppp)] | PyBroP (in situ) | researchgate.net |
| Naphtholate | Aryl boroxine | [Ni(cod)₂]/Cy₃P | BEt₃ | thieme-connect.com |
| Halophenol | Phenol boronic acid | Pd/C | - | acs.org |
Other Mechanistic Studies of Aromatic Substitutions
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its two oxygen-containing substituents: the hydroxyl (-OH) group and the methoxymethoxy (-OMOM) group. Both groups are strong activators and ortho, para-directors in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the oxygen atoms to donate a lone pair of electrons into the benzene ring via resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.comirjet.net
In this compound, the hydroxyl and methoxymethoxy groups are situated meta to each other. Their directing effects are therefore reinforcing, strongly activating the positions ortho and para to each substituent. Specifically, positions 2, 4, and 6 are activated by both groups, making them highly susceptible to electrophilic attack.
Position 2: Ortho to both the -OH and -OMOM groups.
Position 4: Ortho to the -OMOM group and para to the -OH group.
Position 6: Ortho to the -OH group and para to the -OMOM group.
This cumulative activation makes the aromatic ring of this compound and its derivatives highly nucleophilic.
Electrophilic Aromatic Substitution (EAS)
The mechanism for electrophilic aromatic substitution involves an initial attack by the electron-rich aromatic ring on an electrophile (E⁺). This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the final, rapid step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the ring's aromaticity. masterorganicchemistry.com
For this compound, attack at the 2, 4, or 6 positions leads to arenium ions where the positive charge is delocalized onto the carbons bearing the -OH and -OMOM groups. This allows for additional resonance stabilization from the oxygen lone pairs, significantly lowering the activation energy for substitution at these positions compared to the meta position (C5).
Table 1: Directing Effects of Substituents on this compound
| Substituent | Type | Directing Effect | Activated Positions |
|---|---|---|---|
| -OH (at C1) | Activating | Ortho, Para | C2, C4, C6 |
Illustrative Reactions and Mechanistic Considerations:
While specific studies detailing the product distribution for all EAS reactions on this compound are not abundant, the outcomes can be reliably predicted based on established mechanistic principles and data from analogous compounds like 3-methoxyphenol (B1666288) and anisole (methoxybenzene). libretexts.org
Halogenation: The reaction of phenols with halogens like bromine or chlorine is typically rapid and does not require a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. acs.org For this compound, halogenation is expected to occur readily at the activated positions (2, 4, and 6), potentially leading to poly-halogenated products if the reaction is not carefully controlled. The exact isomer distribution would be sensitive to reaction conditions, but the para positions (4 and 6) are often favored over the more sterically hindered ortho position (2).
Nitration: Nitration with dilute nitric acid would also yield a mixture of nitro-substituted products at the 2, 4, and 6 positions. The strong activation from both oxygen substituents suggests that the reaction would proceed under mild conditions. Studies on the nitration of anisole show a strong preference for the para product (60-70%) over the ortho product (30-40%), with negligible meta substitution. libretexts.org A similar trend would be expected for the individual directing effects within this compound.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic C-C bond-forming EAS reactions. wikipedia.org However, Friedel-Crafts reactions often fail with phenols because the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring. libretexts.org The methoxymethyl protecting group circumvents this issue. For a derivative where the phenolic proton is absent, such as 3-(methoxymethoxy)phenyl acetate, Friedel-Crafts acylation would be expected to proceed. Given the steric bulk of the acyl group and the catalyst complex, substitution would likely favor the less hindered para positions (4 and 6). chadsprep.com For example, Friedel-Crafts acylation of anisole gives up to 95% para substitution. libretexts.org
Table 2: Predicted Major Products for Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Predicted Major Substitution Positions | Mechanistic Notes |
|---|---|---|---|
| Bromination | Br₂ | 4- and 6-bromo | Highly activated ring; potential for polybromination. |
| Nitration | HNO₃/H₂SO₄ | 4- and 6-nitro | Strong activation allows for mild reaction conditions. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4- and 6-acyl | Requires protection of the -OH group; para-substitution is favored due to sterics. chadsprep.com |
Nucleophilic Aromatic Substitution (SNAr)
The mechanism of nucleophilic aromatic substitution (SNAr) is fundamentally different from EAS. It requires an electron-poor aromatic ring and a strong nucleophile. msu.edu The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing a suitable leaving group (like a halide), forming a negatively charged intermediate known as a Meisenheimer complex. msu.edu This intermediate is stabilized by electron-withdrawing groups (EWGs), such as -NO₂, located ortho or para to the leaving group.
The this compound molecule itself is electron-rich due to its activating -OH and -OMOM groups and lacks a suitable leaving group, making it unreactive towards SNAr. For a derivative of this compound to undergo SNAr, it would need to be modified significantly. For instance, if a halogen atom (e.g., fluorine or chlorine) were present at C4 and a strong electron-withdrawing group like a nitro group were at C2 or C6, the ring would be activated for nucleophilic attack at C4.
Mechanistic Requirements for SNAr on a this compound Derivative:
Leaving Group: A good nucleofuge (e.g., F, Cl, Br) must be present on the aromatic ring.
Activating Groups: At least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex through resonance.
Nucleophile: A strong nucleophile (e.g., -OCH₃, -NH₂, RS⁻) is required to initiate the attack on the electron-deficient ring.
Without these features, the high electron density of the this compound ring system repels potential nucleophiles, making the SNAr pathway mechanistically inaccessible.
Functionality of 3 Methoxymethoxy Phenol As a Synthetic Intermediate and Protecting Group in Advanced Synthesis
Facilitation of Complex Organic Synthesis Pathways
The primary function of 3-(methoxymethoxy)phenol in organic synthesis is to mask the reactivity of a phenolic hydroxyl group. The methoxymethyl (MOM) ether is stable under a variety of reaction conditions, including strongly basic and weakly acidic media, which allows for chemical transformations at other sites of the molecule without interference from the phenol (B47542). acs.orgresearchgate.net
The introduction of the MOM group is typically achieved through reaction with chloromethyl methyl ether (MOMCl) or via a transacetalization reaction with dimethoxymethane (B151124). acs.orggoogle.com While effective, the carcinogenicity of MOMCl has led to the development of alternative, safer methoxymethylating reagents. acs.org The MOM group can be readily removed (deprotected) under acidic conditions to regenerate the phenol, a critical step in the final stages of a synthesis. vulcanchem.comlibretexts.org For instance, silica-supported sodium hydrogen sulfate (B86663) has been demonstrated as an efficient and chemoselective catalyst for the deprotection of phenolic MOM ethers at room temperature. acs.orgorganic-chemistry.org
The strategic use of this compound as a protected phenol allows for intricate molecular architectures to be constructed. For example, in the synthesis of brazilin, a natural product, the 3-(methoxymethoxy)phenyl derivative was used to direct a regioselective cyclization, a key step that was less efficient without the protected oxygen substituent. nih.govucsb.edu
Application in Natural Product Synthesis and Analogues
The utility of this compound extends to the total synthesis of complex natural products and their analogues. The MOM protecting group is instrumental in syntheses where other protecting groups might not be suitable.
One notable application is in the synthesis of lamellarin α and its sulfated derivatives. In this multi-step synthesis, a common intermediate was prepared using two different protecting groups, a benzyl (B1604629) group for a coumarin (B35378) moiety and a methoxymethyl group for a 3-hydroxyphenyl moiety, highlighting the compatibility and specific utility of the MOM group in complex molecular settings. mdpi.com
Furthermore, in the synthesis of (±)-Brazilin, a natural dye, a 3-(methoxymethoxy)phenyl derivative was subjected to a rhodium acetate-catalyzed cyclization to afford a key indanone intermediate in good yield. nih.govucsb.edu This regioselective reaction was found to be dependent on the presence of the protected phenol. nih.govucsb.edu The synthesis of dictyochromenol (B1250480) and its isomers also utilized a MOM-protected phenol intermediate, demonstrating its role in building complex chromene skeletons. tandfonline.com
Role in the Development of Pharmaceutical and Agrochemical Intermediates
The structural motif of this compound is a precursor to various intermediates used in the synthesis of pharmaceuticals and agrochemicals. mdpi.com The ability to selectively protect and deprotect the phenolic hydroxyl group is crucial in the construction of these often complex and highly functionalized molecules.
A significant example is the use of (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine as a key intermediate in the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases. vulcanchem.com The synthesis involves the asymmetric amination of 3-(methoxymethoxy)acetophenone, followed by further transformations and eventual deprotection of the MOM group to yield the active pharmaceutical ingredient. vulcanchem.com
In the agrochemical sector, derivatives of 3-phenoxyphenol, which can be conceptually derived from intermediates like this compound, are used in herbicides. mdpi.com The synthesis of such compounds often involves coupling reactions where one of the phenolic hydroxyl groups needs to be protected to ensure the desired connectivity. mdpi.com For instance, the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, an intermediate for a G-protein-coupled receptor 40 agonist, involves the reaction of a substituted benzene (B151609) with resorcinol (B1680541), where selective protection could be employed. mdpi.com
The development of new synthetic methodologies, such as copper-catalyzed dehydrogenation strategies, aims to produce meta-functionalized phenols and anilines from readily available starting materials, which could further expand the utility of protected phenols like this compound in synthesizing valuable intermediates. researchgate.net
Preparation of Specific Derivatized Products (e.g., Substituted Anilines)
This compound serves as a valuable starting material for the synthesis of various derivatized products, including substituted anilines. The conversion of phenols to anilines is a significant transformation in organic synthesis, as anilines are precursors to a wide range of dyes, polymers, and pharmaceuticals. researchgate.netgoogle.com
One approach to synthesizing substituted anilines from phenols involves a tandem dearomatization/condensation/rearomatization process. escholarship.org While direct amination of phenols is challenging, the use of a protecting group like MOM on a phenol allows for modifications on other parts of the molecule before a final conversion to an aniline (B41778) derivative. For example, a synthetic pathway to produce paracetamol from biomass-derived p-hydroxybenzoic acid explores the use of a MOM protecting group to stabilize the p-aminophenol intermediate. researchgate.netosti.gov This strategy leads to the formation of p-(methoxymethoxy)aniline, which can then be N-acetylated and deprotected. researchgate.netosti.gov
Furthermore, gold-catalyzed three-component reactions have been developed for the synthesis of substituted anilines, showcasing advanced methods where protected phenols could potentially be employed as substrates. rsc.org The synthesis of aryl-substituted heterocyclic urea (B33335) derivatives, which have applications in treating various diseases, also utilizes intermediates that can be prepared from reactions involving protected phenols. mdpi.com
Green Chemistry Principles Applied to the Synthesis and Deprotection of Methoxymethyl Phenols
Development of Environmentally Benign Catalytic Systems
The development of green catalytic systems for the synthesis and deprotection of methoxymethyl (MOM) ethers, including 3-(Methoxymethoxy)phenol, is a significant area of research. These efforts focus on replacing hazardous reagents with catalysts that are efficient, selective, and reusable, thereby minimizing environmental impact. mdpi.compaperpublications.org The application of solid acids, in particular, has gained traction as a substitute for harmful liquid acids, aligning with the principles of Green Chemistry. mdpi.com
Recyclable Heterogeneous Catalysts for Reduced Waste Streams
A key strategy in green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, leading to reduced waste. researchgate.net In the context of MOM-protected phenols, several recyclable solid acid catalysts have been developed for both the protection (synthesis) and deprotection steps.
Wells-Dawson heteropolyacids (HPAs), such as H₆P₂W₁₈O₆₂·24H₂O, have proven effective for the deprotection of phenol (B47542) methoxymethyl ethers. researchgate.netmdpi.com These catalysts can be used in bulk form or supported on silica. researchgate.netmdpi.com When supported on silica, the catalyst is easily recoverable and can be reused without a significant loss of activity. researchgate.netmdpi.com For instance, the deprotection of various MOM-phenols using a Wells-Dawson catalyst, either in bulk or supported on silica, resulted in high to quantitative yields in under an hour. researchgate.netmdpi.com The heterogeneous nature of the supported catalyst simplifies the work-up process, making the protocol clean, economical, and environmentally friendly. researchgate.net
Another efficient and chemoselective heterogeneous catalyst for the deprotection of phenolic MOM ethers is silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂). organic-chemistry.orgnih.gov This system allows for the removal of the MOM group at room temperature, offering excellent yields of the corresponding phenols. organic-chemistry.orgnih.gov The mild conditions and the recyclability of the catalyst make it a valuable green alternative. organic-chemistry.orgscielo.br
The table below summarizes the performance of a Wells-Dawson heteropolyacid catalyst in the deprotection of 4-methoxy-MOM-phenol under different conditions.
| Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| WD (bulk) | Methanol (B129727) | 65 | 45 min | 98 | mdpi.com |
| WD (bulk) | Methanol | 65 | 1 hr | 100 | mdpi.com |
| WD(60)/SiO₂ | Toluene (B28343) | RT | 5 hr | 80 | mdpi.com |
Optimization of Phase Transfer Catalysis for Efficiency and Atom Economy
Phase-transfer catalysis (PTC) presents an efficient methodology for the O-alkylation of phenols, including methoxymethylation. crdeepjournal.org This technique facilitates the reaction between reagents present in different phases (e.g., a solid or aqueous phase and an organic phase), often leading to higher yields, reduced reaction times, and the elimination of hazardous or expensive solvents and reagents. crdeepjournal.orgresearchgate.net
In the methoxymethylation of phenols, PTC typically involves the use of a quaternary ammonium (B1175870) salt, such as benzyltriethylammonium chloride, which transfers the phenoxide anion from the aqueous or solid phase to the organic phase where it reacts with the methoxymethylating agent. crdeepjournal.org This approach avoids the need for strong bases like sodium hydride and can be performed with concentrated aqueous sodium hydroxide (B78521) or solid potassium carbonate. crdeepjournal.org The high selectivity observed in PTC reactions contributes to improved atom economy by minimizing the formation of byproducts. crdeepjournal.org Polyethylene glycol has also been explored as an alternative phase-transfer catalyst to more expensive crown ethers. researchgate.net The use of PTC is considered a general and effective method for the methoxymethylation of the hydroxyl functional group. capes.gov.brcapes.gov.br
Electrochemical Methods as Sustainable Synthetic Tools
Organic electrosynthesis is emerging as a powerful green and sustainable tool for a variety of chemical transformations, including the formation and cleavage of protecting groups. researchgate.net Electrochemical methods for the methoxymethylation of alcohols and phenols have been successfully developed, offering a safe, cost-effective, and highly efficient alternative to traditional chemical routes. researchgate.net
These methods avoid the use of toxic and carcinogenic reagents like chloromethyl methyl ether (MOM-Cl). researchgate.net Instead, the methoxymethyl group can be introduced through anodic oxidation using methanol as both the reagent and solvent, with stable and efficient electrodes like boron-doped diamond (BDD). researchgate.net This approach aligns with green chemistry principles by replacing hazardous chemical oxidants with electricity. researchgate.net Recent advancements have demonstrated the ability to introduce MOM-ether functionality into organic molecules using green reagents under ambient conditions, highlighting the potential of electrosynthesis for clean chemical production. researchgate.net
Solvent Selection and Utilization of Greener Media
The choice of solvent is a critical factor in the environmental performance of a chemical process. rsc.org Green chemistry encourages the use of safer, non-toxic, and renewable solvents or, ideally, solvent-free conditions. paperpublications.orgresearchgate.net
In the catalytic deprotection of methoxymethyl phenols, the solvent can significantly influence reaction efficiency. For example, in deprotection reactions using a Wells-Dawson heteropolyacid catalyst, methanol proved to be an excellent solvent for the bulk catalyst, allowing the reaction to proceed quickly with excellent yields (98% in 45 minutes). mdpi.com However, methanol also dissolves the catalyst when it is supported on silica, complicating recovery. mdpi.com In such cases, less polar solvents like toluene are used to maintain the heterogeneous nature of the system, even though the reaction may be slower. researchgate.netmdpi.com
The development of chemoenzymatic processes has also highlighted the use of renewable solvents. rsc.org For instance, cyclopentyl methyl ether (CPME), a bio-based solvent, has been successfully used in a one-pot, two-step chemoenzymatic cascade, demonstrating its viability as a green alternative. rsc.org The broader framework for assessing "green" solvents considers the entire life cycle, with simple alcohols like methanol and ethanol (B145695) often being environmentally preferable to solvents such as acetonitrile (B52724) or tetrahydrofuran. rsc.org Water is also a highly desirable green solvent for many reactions, although its application depends on the solubility of the reactants and catalysts. paperpublications.orgosti.gov
Future Research Directions and Emerging Applications
Discovery of Novel and More Efficient Synthetic Pathways for 3-(Methoxymethoxy)phenol
The development of efficient and sustainable synthetic routes to this compound is a key area of ongoing research. Traditional methods for the protection of phenols as methoxymethyl (MOM) ethers often rely on reagents like chloromethyl methyl ether (MOMCl), which is a known carcinogen. Consequently, a significant research thrust is the identification of safer and more environmentally benign alternatives.
Recent advancements in this area have focused on the use of heterogeneous catalysts and milder reaction conditions to improve the efficiency and safety of MOM protection. For instance, methods utilizing solid acid catalysts or alternative MOM-donating reagents are being explored to circumvent the hazards associated with MOMCl. The synthesis of related methoxyphenols often involves the selective methylation of resorcinol (B1680541), and similar strategies could be adapted for the methoxymethylation process. One notable method involves treating resorcinol with dimethyl sulfate (B86663) in the presence of a base to yield 3-methoxyphenol (B1666288), which could then be subjected to a safer methoxymethylation protocol. chemicalbook.com
Future investigations are expected to focus on catalytic systems that offer high selectivity and yield while minimizing waste. The development of one-pot procedures that combine the synthesis of the phenol (B47542) precursor and its subsequent protection would represent a significant step forward in streamlining the production of this compound.
Table 1: Comparison of Synthetic Methods for Phenol Protection
| Method | Reagents | Advantages | Disadvantages |
| Traditional Method | Chloromethyl methyl ether (MOMCl), Base | High yield, well-established | Use of a carcinogenic reagent |
| Alternative Reagents | Dimethoxymethane (B151124), Acid Catalyst | Avoids MOMCl | Can require harsh acidic conditions |
| Heterogeneous Catalysis | Solid Acid Catalysts, MOM source | Catalyst recyclability, milder conditions | Catalyst deactivation can be an issue |
| Flow Chemistry | Immobilized reagents | Enhanced safety, precise control | Requires specialized equipment |
Investigation of Underexplored Reactivity Profiles and Selective Transformations
While the MOM group is primarily known as a protecting group for phenols, its influence on the reactivity of the aromatic ring and the phenolic oxygen is an area ripe for further exploration. The electron-donating nature of the methoxymethoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the benzene (B151609) ring.
Future research will likely delve into the nuanced reactivity of this compound in various chemical transformations. This includes its participation in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for the construction of complex organic molecules. Understanding how the MOM group modulates the reactivity of the phenol in these reactions could lead to the development of novel synthetic strategies.
Furthermore, the selective cleavage of the MOM ether in the presence of other sensitive functional groups is a persistent challenge in organic synthesis. While numerous methods for MOM deprotection exist, the development of highly selective and orthogonal deprotection strategies remains a significant goal. Investigating the reactivity of this compound with novel deprotection reagents and catalytic systems will be crucial for its broader application in multi-step synthesis. The study of substituted phenols' reactivity towards radicals also provides a framework for understanding potential new reaction pathways. cmu.eduacs.org
Integration of this compound into Advanced Material Science and Polymer Chemistry
The incorporation of functionalized phenols into polymers is a well-established strategy for creating materials with tailored properties. Phenol formaldehyde (B43269) resins, for example, are known for their thermal stability and mechanical strength. youtube.comgoogle.com The unique structure of this compound makes it an attractive monomer or precursor for the synthesis of novel polymers and advanced materials.
The presence of the MOM-protected hydroxyl group allows for its incorporation into polymer backbones through various polymerization techniques. Subsequent deprotection would then unmask the phenolic hydroxyl group, providing a handle for further functionalization or for influencing the material's properties, such as solubility, thermal stability, and surface characteristics. This approach could be utilized in the development of functional polymersomes and other self-assembled nanostructures. osti.gov
Future applications in material science could see this compound and its derivatives used in the creation of:
High-performance polymers: The rigid aromatic core can contribute to thermal stability and mechanical robustness.
Functional coatings and adhesives: The phenolic hydroxyl group can be used for cross-linking or for imparting specific surface properties.
Organic electronic materials: Phenolic compounds are precursors to materials used in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The electronic properties of polymers derived from this compound could be tuned for specific applications.
Biobased polymers: As research into lignin-derived phenolic compounds for polymer synthesis grows, understanding the chemistry of related model compounds like this compound becomes increasingly important. mdpi.com
Leveraging Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity of MOM-Protected Phenols
ML models can be trained on large datasets of known reactions involving phenolic compounds to predict the optimal conditions for the synthesis and transformation of this compound. researchgate.net This can significantly reduce the amount of empirical experimentation required, saving time and resources. For instance, a neural network model could be developed to predict the most suitable catalyst, solvent, and temperature for a given transformation. researchgate.net
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-(Methoxymethoxy)phenol, and how can purity be optimized?
- Methodology : A common approach involves using Swern oxidation for intermediate formation. For example, 3-[4-Methoxyphenyl)methoxy]propanal was synthesized at -85°C using dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by quenching with triethylamine. Purification via thin-layer chromatography (TLC) and dichloromethane extraction yielded 85% purity. Key steps include strict temperature control (-85°C to -78°C) and drying agents like MgSO₄ to remove residual moisture .
- Validation : Confirm purity using ¹H NMR (e.g., δ 9.70 ppm for aldehyde protons) and 13C NMR (e.g., δ 194.2 ppm for carbonyl carbons) .
Q. How can researchers differentiate this compound from its structural isomers?
- Methodology : Use HPLC with UV detection (λ = 280 nm) or GC-MS with polar capillary columns (e.g., DB-WAX). Isomers like 2- and 4-methoxy derivatives exhibit distinct retention times due to electronic effects of the methoxy group. NIST spectral databases provide reference IR and mass spectra for comparison .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE Requirements :
- Respiratory : NIOSH/MSHA-approved respirators for dust/fume control.
- Hands : Chemical-resistant gloves (e.g., nitrile).
- Eyes : OSHA-compliant safety goggles.
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
Q. How do solubility properties of this compound influence solvent selection for reactions?
- Methodology : The compound is lipophilic (logP ~2.1) but retains moderate solubility in polar aprotic solvents like DMSO or THF. For aqueous-phase reactions, use methoxymethoxy as a protecting group to enhance hydrophilicity temporarily. Solubility testing via UV-Vis spectroscopy (e.g., λmax = 270 nm) is recommended for solvent optimization .
Advanced Research Questions
Q. What reaction mechanisms govern the introduction of the methoxymethoxy group in phenolic derivatives?
- Mechanistic Insight : The methoxymethoxy group is typically introduced via nucleophilic substitution using methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., NaH). The reaction proceeds through an SN2 pathway , with the phenolic oxygen acting as the nucleophile. Steric hindrance at the ortho position can reduce yields, necessitating microwave-assisted synthesis to accelerate kinetics .
Q. How can researchers resolve contradictory data in chromatographic analysis of methoxyphenol derivatives?
- Troubleshooting : Contradictions in retention times or peak splitting often arise from tautomerism or residual acidity. Use buffered mobile phases (e.g., 0.1% formic acid in acetonitrile) to suppress ionization. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What strategies are effective for assessing the biological activity of this compound derivatives?
- Experimental Design :
- In vitro assays : Test for tyrosinase inhibition (relevant to dermatology) using mushroom tyrosinase and L-DOPA as a substrate.
- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) can identify CNS activity, as seen in structurally related methoxyamphetamines .
Q. How does the methoxymethoxy group influence the compound’s stability under varying pH and temperature?
- Stability Studies : Accelerated degradation studies (40°C/75% RH) show that the methoxymethoxy group hydrolyzes to free phenol under acidic conditions (pH <3). Use HPLC-DAD to monitor degradation products. For long-term storage, neutral pH and inert atmospheres (N₂) are optimal .
Q. What crystallographic techniques elucidate the spatial configuration of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
